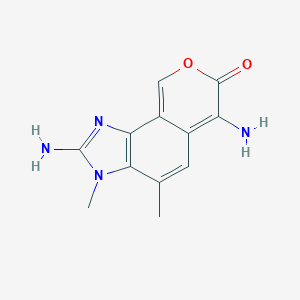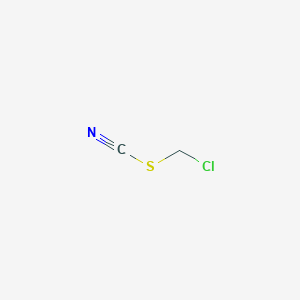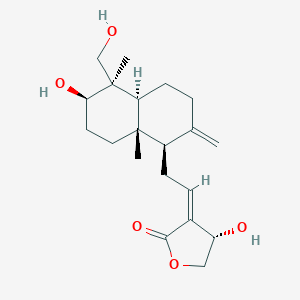
2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole (DDO) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DDO is a member of the benzimidazole family of compounds and has a unique molecular structure that makes it a promising candidate for research in drug discovery, materials science, and other areas.
Mecanismo De Acción
The mechanism of action of 2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cellular processes. 2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. It has also been shown to inhibit the activity of certain bacterial and viral enzymes, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Efectos Bioquímicos Y Fisiológicos
2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells. 2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole has also been shown to inhibit the activity of certain bacterial and viral enzymes, leading to the inhibition of bacterial and viral growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole has several advantages as a research tool. It is relatively easy to synthesize and has a unique molecular structure that makes it a promising candidate for research in drug discovery and materials science. However, 2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole also has some limitations. It is a highly reactive compound that can be difficult to handle, and its synthesis requires careful attention to reaction conditions and purity of starting materials.
Direcciones Futuras
There are several future directions for research on 2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole. One area of interest is the development of new drugs based on the structure of 2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole. Researchers are also investigating the use of 2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole as a fluorescent probe for imaging applications. Additionally, there is ongoing research into the mechanism of action of 2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole and its potential applications in treating various diseases.
Métodos De Síntesis
2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole can be synthesized through a multistep process involving the reaction of 2,4-pentanedione and o-phenylenediamine in the presence of a catalyst. The resulting product is then subjected to further reactions to form the final compound. The synthesis of 2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole is a complex process that requires careful attention to the reaction conditions and purity of the starting materials.
Aplicaciones Científicas De Investigación
2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit a wide range of biological activities, including antitumor, antibacterial, and antiviral properties. 2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole has also been investigated for its potential use as a fluorescent probe for imaging applications.
Propiedades
Número CAS |
137027-51-1 |
|---|---|
Nombre del producto |
2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole |
Fórmula molecular |
C12H12N4O2 |
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
2,6-diamino-3,4-dimethylpyrano[3,4-e]benzimidazol-7-one |
InChI |
InChI=1S/C12H12N4O2/c1-5-3-6-7(4-18-11(17)8(6)13)9-10(5)16(2)12(14)15-9/h3-4H,13H2,1-2H3,(H2,14,15) |
Clave InChI |
IYPSSTXPOKBOPU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=O)OC=C2C3=C1N(C(=N3)N)C)N |
SMILES canónico |
CC1=CC2=C(C(=O)OC=C2C3=C1N(C(=N3)N)C)N |
Otros números CAS |
137027-51-1 |
Sinónimos |
2,6-diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole DDOB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















